molecular formula C13H11N4O4S- B12289132 [4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate

[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate

Cat. No.: B12289132
M. Wt: 319.32 g/mol
InChI Key: SSEWDBILXMYUPG-UHFFFAOYSA-M
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Description

[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate: is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[4,5-b]pyridine core.

    Amination: Introduction of the amino group at the 2-position of the imidazo[4,5-b]pyridine ring.

    Phenylation: Attachment of the phenyl group to the 6-position of the imidazo[4,5-b]pyridine ring.

    Sulfation: Conversion of the phenyl group to its sulfate derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways or diseases .

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of [4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenol]: A similar compound with a hydroxyl group instead of a sulfate group.

    [2-Amino-1-methylimidazo[4,5-b]pyridine]: A simpler compound lacking the phenyl group.

    [4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)benzoic acid]: A compound with a carboxylic acid group instead of a sulfate group.

Uniqueness

The uniqueness of [4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate lies in its sulfate group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility and reactivity, making it suitable for various applications .

Properties

Molecular Formula

C13H11N4O4S-

Molecular Weight

319.32 g/mol

IUPAC Name

[4-(2-amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate

InChI

InChI=1S/C13H12N4O4S/c1-17-11-6-9(7-15-12(11)16-13(17)14)8-2-4-10(5-3-8)21-22(18,19)20/h2-7H,1H3,(H2,14,15,16)(H,18,19,20)/p-1

InChI Key

SSEWDBILXMYUPG-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)OS(=O)(=O)[O-])N=C1N

Origin of Product

United States

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